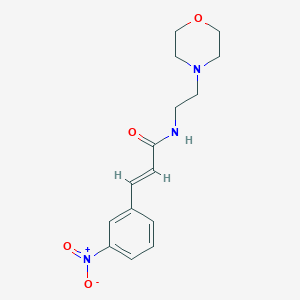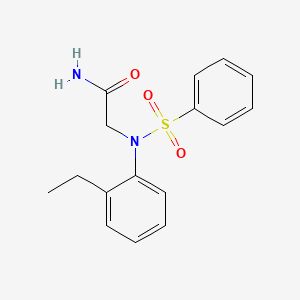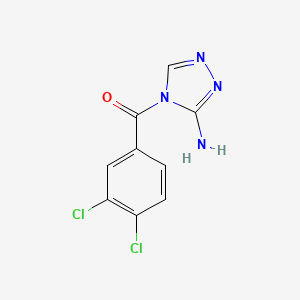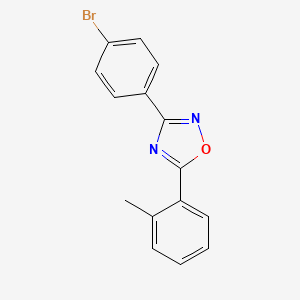
(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides It features a morpholinoethyl group and a nitrophenyl group attached to a propenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-nitrobenzaldehyde, morpholine, and acrylamide.
Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with acrylamide in the presence of a base to form the intermediate 3-(3-nitrophenyl)-2-propenamide.
Amidation: The intermediate is then reacted with morpholine under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinoethyl group may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-MORPHOLINOETHYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure with the nitro group in the para position.
(E)-N-(2-PIPERIDINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a piperidinoethyl group instead of a morpholinoethyl group.
(E)-N-(2-MORPHOLINOETHYL)-3-(3-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
(E)-N-(2-MORPHOLINOETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the morpholinoethyl and nitrophenyl groups can influence its solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-6-7-17-8-10-22-11-9-17)5-4-13-2-1-3-14(12-13)18(20)21/h1-5,12H,6-11H2,(H,16,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJSHSKCJZHJRR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-benzo[e][1]benzofuran-1-yl-N-pyridin-3-ylacetamide](/img/structure/B5797999.png)
![N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE](/img/structure/B5798000.png)






![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
